1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene
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Overview
Description
1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene is a heterocyclic compound characterized by its unique spiro structure, which includes an oxygen atom and three nitrogen atoms within its ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoxazole derivatives with pyrimidine intermediates. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the spiro structure .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Due to its potential biological activities, it is being explored for use in drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 1-Oxa-2,4,8-triazaspiro[4.5]dec-3-ene
- 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives
Comparison: 1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene is unique due to its specific spiro structure and the presence of an oxygen atom and three nitrogen atoms within the ring system. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
31611-48-0 |
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Molecular Formula |
C6H11N3O |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-oxa-2,8,10-triazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C6H11N3O/c1-3-7-5-8-6(1)2-4-9-10-6/h4,7-8H,1-3,5H2 |
InChI Key |
PBPYMGXQFOGJSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCNC12CC=NO2 |
Origin of Product |
United States |
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